Enhanced Hydrogen-Bond Capacity via Sulfonamide Linker
The target compound contains a sulfonamide (-SO₂NH-) linkage, which adds one hydrogen-bond donor and two hydrogen-bond acceptors compared to the non-sulfonamide analog (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. Computed molecular properties indicate 3 H-bond donors and 6 H-bond acceptors for the target compound , whereas the non-sulfonamide analog possesses only 2 H-bond donors and 4 H-bond acceptors . This 50% increase in H-bond donor count and 50% increase in acceptor count is structurally verifiable and is consistent with the well-established role of sulfonamides in enhancing target binding through additional hydrogen-bonding interactions [1].
vs 2 donors / 4 acceptors (analog)
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | 3 H-bond donors; 6 H-bond acceptors |
| Comparator Or Baseline | (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid: 2 H-bond donors; 4 H-bond acceptors |
| Quantified Difference | 50% increase in H-bond donors; 50% increase in H-bond acceptors |
| Conditions | Computed molecular properties from ChemSrc and ChemicalBook databases |
Why This Matters
Enhanced hydrogen-bonding capacity directly impacts molecular recognition and binding affinity in biological systems, making the sulfonamide-containing compound a more versatile scaffold for probe design.
- [1] R. Harbottle et al., Biochem. J., 1984, 217, 485. (Referenced in connection with sulfonamide-containing enzyme inhibitor activity.) View Source
